Androgen Receptor Binding Affinity (Ki): LGD-2941 Exhibits Intermediate Affinity Between Ostarine and LGD-4033, Positioning It as a Moderate-Potency SARM
LGD-2941 binds to the human androgen receptor (hAR) with a Ki of 1.5 nM [1]. This affinity is 2.5-fold higher (lower Ki) than Ostarine (Ki = 3.8 nM) , but 1.5-fold lower (higher Ki) than LGD-4033 (Ki ≈ 1 nM) . The difference in binding affinity can influence the compound's potency and potential off-target effects at a given dose. For experiments requiring moderate receptor occupancy or comparative pharmacology studies, LGD-2941's intermediate affinity provides a distinct benchmark.
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Ostarine (MK-2866): 3.8 nM; LGD-4033: ~1 nM |
| Quantified Difference | LGD-2941 exhibits 2.5-fold higher affinity than Ostarine and 1.5-fold lower affinity than LGD-4033. |
| Conditions | In vitro competitive radioligand binding assays using human androgen receptor (hAR). |
Why This Matters
Affinity directly impacts the concentration required to achieve target engagement, influencing dose selection and interpretation of in vitro and in vivo pharmacology studies.
- [1] BindingDB. BDBM18522: LGD-2941 (CHEMBL467888). Ki: 1.5 nM. Assay: Competitive radioligand binding at hAR. Accessed 2026. View Source
